9-ING-41

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Elraglusib, anciennement connu sous le nom de 9-ING-41, est un inhibiteur de la glycogène synthase kinase-3β (GSK3β) compétitif vis-à-vis de l’ATP. Il fait actuellement l’objet d’essais cliniques pour le traitement de divers cancers, y compris le lymphome non hodgkinien. Elraglusib a montré des propriétés anti-lymphome puissantes et a démontré son efficacité dans la réduction de la prolifération de plusieurs lignées cellulaires de lymphome non hodgkinien .

Méthodes De Préparation

La synthèse de l’elraglusib implique plusieurs étapes, commençant par la préparation de la structure de base, suivie par l’introduction de divers groupes fonctionnels. Les voies de synthèse et les conditions réactionnelles pour l’elraglusib sont complexes et nécessitent un contrôle précis pour garantir l’obtention du produit souhaité. Les méthodes de production industrielle de l’elraglusib impliquent l’augmentation de la synthèse en laboratoire pour produire de plus grandes quantités du composé tout en maintenant sa pureté et son efficacité .

Analyse Des Réactions Chimiques

L’elraglusib subit diverses réactions chimiques, notamment l’oxydation, la réduction et la substitution. Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants forts, les agents réducteurs et les nucléophiles. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation de l’elraglusib peut conduire à la formation de dérivés oxydés, tandis que la réduction peut produire des formes réduites du composé .

Applications de la recherche scientifique

L’elraglusib possède un large éventail d’applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, l’elraglusib est utilisé comme outil pour étudier l’inhibition de la glycogène synthase kinase-3β et ses effets sur divers processus cellulaires. En biologie, l’elraglusib est utilisé pour étudier le rôle de la glycogène synthase kinase-3β dans la prolifération cellulaire, la différenciation et l’apoptose. En médecine, l’elraglusib est étudié pour son potentiel à traiter divers cancers, y compris le lymphome non hodgkinien, en inhibant la glycogène synthase kinase-3β et d’autres cibles moléculaires. Dans l’industrie, l’elraglusib est utilisé dans le développement de nouveaux agents thérapeutiques et comme composé de référence dans la découverte de médicaments .

Applications De Recherche Scientifique

Elraglusib has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, elraglusib is used as a tool to study the inhibition of glycogen synthase kinase-3β and its effects on various cellular processes. In biology, elraglusib is used to investigate the role of glycogen synthase kinase-3β in cell proliferation, differentiation, and apoptosis. In medicine, elraglusib is being studied for its potential to treat various cancers, including non-Hodgkin lymphoma, by inhibiting glycogen synthase kinase-3β and other molecular targets. In industry, elraglusib is used in the development of new therapeutic agents and as a reference compound in drug discovery .

Mécanisme D'action

L’elraglusib exerce ses effets en inhibant la glycogène synthase kinase-3β, une kinase sérine/thréonine impliquée dans diverses fonctions cellulaires. En inhibant la glycogène synthase kinase-3β, l’elraglusib réduit la phosphorylation de substrats clés, conduisant à la stabilisation de la β-caténine et à la réduction de la phosphorylation de CRMP2. De plus, l’elraglusib s’est avéré cibler d’autres kinases, y compris les kinases PIM et MST2, qui contribuent à ses propriétés anti-lymphome .

Comparaison Avec Des Composés Similaires

L’elraglusib est unique parmi les inhibiteurs de la glycogène synthase kinase-3β en raison de ses puissantes propriétés anti-lymphome et de sa capacité à cibler plusieurs kinases. Des composés similaires comprennent CT99021, SB216763, LY2090314 et le tideglusib. Bien que ces composés inhibent également la glycogène synthase kinase-3β, ils ne présentent pas le même niveau d’activité anti-lymphome que l’elraglusib. Les cibles moléculaires distinctes et les voies impliquées dans le mécanisme d’action de l’elraglusib contribuent à son caractère unique et à son potentiel en tant qu’agent thérapeutique .

Propriétés

IUPAC Name |

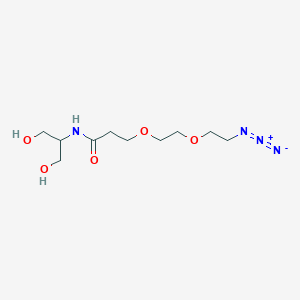

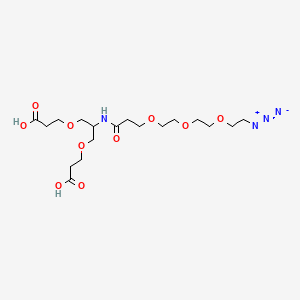

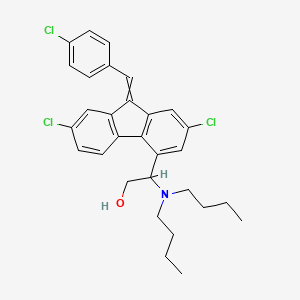

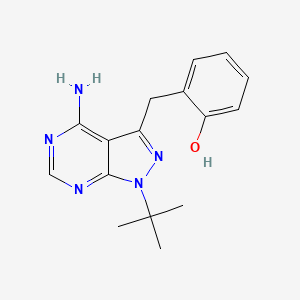

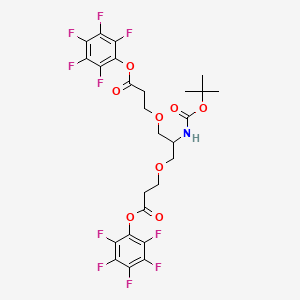

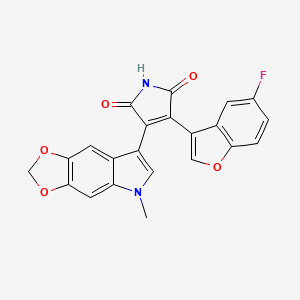

3-(5-fluoro-1-benzofuran-3-yl)-4-(5-methyl-[1,3]dioxolo[4,5-f]indol-7-yl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H13FN2O5/c1-25-7-13(11-5-17-18(6-15(11)25)30-9-29-17)19-20(22(27)24-21(19)26)14-8-28-16-3-2-10(23)4-12(14)16/h2-8H,9H2,1H3,(H,24,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FARXPFGGGGLENU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC3=C(C=C21)OCO3)C4=C(C(=O)NC4=O)C5=COC6=C5C=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H13FN2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034895-42-5 |

Source

|

| Record name | Elraglusib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034895425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Elraglusib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16047 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | ELRAGLUSIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND1SOF0DLU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.